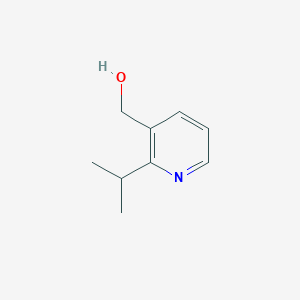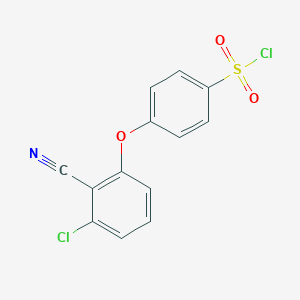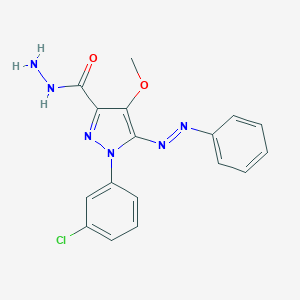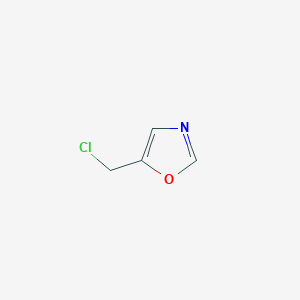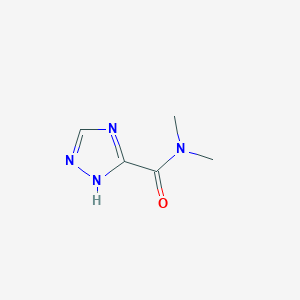
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, also known as DMTC, is a chemical compound that has been widely used in scientific research. It belongs to the family of triazole compounds and has a variety of applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, such as dihydrofolate reductase and thymidylate synthase. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been reported to have a variety of biochemical and physiological effects. It has been shown to have antitumor, antimicrobial, and antiviral activities. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been reported to have antioxidant and anti-inflammatory properties. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is also stable under normal laboratory conditions and has a long shelf life. However, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has some limitations as well. It is toxic at high doses and can cause adverse effects in animals and humans. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide. One direction is to study the mechanism of action of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide in more detail, particularly its interaction with enzymes involved in nucleotide biosynthesis. Another direction is to explore the potential of N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide as a therapeutic agent for various diseases, such as cancer, infectious diseases, and neurodegenerative diseases. Furthermore, the development of new synthetic methods for N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide and its derivatives can lead to the discovery of new biologically active compounds.
Métodos De Síntesis
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can be synthesized by reacting 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal in the presence of acetic anhydride. The reaction takes place at a temperature of 60-70°C for 12-15 hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been extensively used as a research tool in various scientific fields. It has been used as a building block in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and antiviral agents. N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has also been used as a ligand in metal complexes, which have been studied for their catalytic and biological activities. In addition, N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has been used as a reagent in the determination of trace amounts of copper ions in water samples.
Propiedades
Número CAS |
184373-05-5 |
|---|---|
Nombre del producto |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-9(2)5(10)4-6-3-7-8-4/h3H,1-2H3,(H,6,7,8) |
Clave InChI |
SHCXEQQBQRQPKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NC=NN1 |
SMILES canónico |
CN(C)C(=O)C1=NC=NN1 |
Sinónimos |
1H-1,2,4-Triazole-3-carboxamide,N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



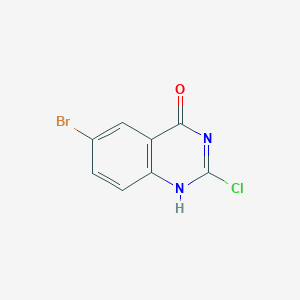
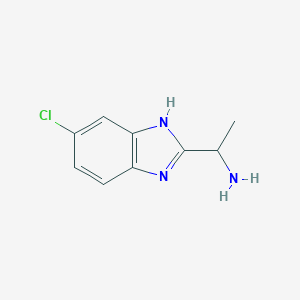


![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
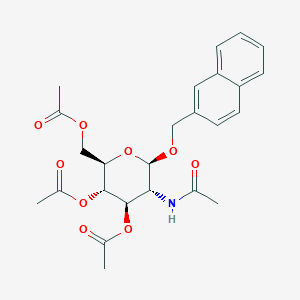
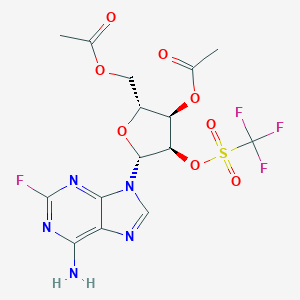
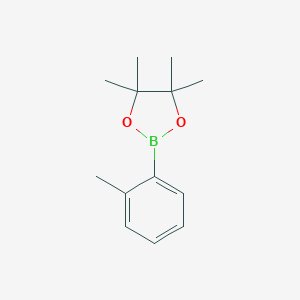
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
